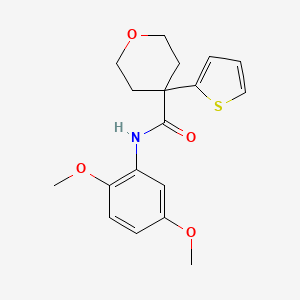

N-(2,5-dimethoxyphenyl)-4-thiophen-2-yloxane-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethoxyphenyl)-4-thiophen-2-yloxane-4-carboxamide, also known as TPCA-1, is a small molecule inhibitor that has been developed to target the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. The NF-κB pathway is a critical signaling pathway that regulates many cellular processes, including inflammation, immune response, and cell survival. Dysregulation of this pathway has been linked to various diseases, including cancer, autoimmune disorders, and inflammatory diseases. TPCA-1 has been shown to be a potent inhibitor of the NF-κB pathway and has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

Synthesis and Structural Analysis

The compound 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide demonstrates the interest in synthesizing and analyzing the structure of complex molecules incorporating thiophene and dimethoxyphenyl groups. Its synthesis involves the reaction of specific enones with semicarbazide, and its crystal structure was elucidated through X-ray diffraction studies, highlighting the compound's stabilized structure by hydrogen bond interactions (M. Prabhuswamy et al., 2016).

Antimicrobial Evaluation and Docking Studies

Another area of application involves antimicrobial evaluation and docking studies of thiophene-2-carboxamides. The synthesis of various thiophene-2-carboxamide derivatives and their subsequent evaluation against different microbial strains illustrate the potential of these compounds in antimicrobial research. The studies extend to molecular docking to understand the interaction between these synthesized compounds and biological targets, offering insights into their potential therapeutic applications (Sailaja Rani Talupur et al., 2021).

Radiosensitization and Cytotoxicity

Research on a series of nitrothiophene-5-carboxamides reveals their evaluation both as radiosensitizers of hypoxic mammalian cells and selective bioreductively activated cytotoxins. This highlights the compound's potential in enhancing radiotherapy effectiveness and as a cytotoxic agent under hypoxic conditions, which are common in solid tumors (M. Threadgill et al., 1991).

Antimycobacterial Activity

The synthesis and characterization of N-(alkoxyphenyl)-2-hydroxynaphthalene-1-carboxamides and their isomers show significant antimycobacterial activity against various Mycobacterium strains. This suggests their potential use in treating mycobacterial infections, with specific compounds demonstrating comparable or higher activity than rifampicin, a standard antimycobacterial drug, without significant cytotoxicity (T. Goněc et al., 2016).

Synthesis and Anticancer Activity

The development of new thiophene derivatives, including thiazolyl-thiophene and thienopyridine derivatives, for anticancer applications is another significant area. These derivatives are synthesized through various chemical reactions and evaluated for their cytotoxicity against cancer cell lines. Their potential anticancer activity is determined through in vitro tests, highlighting the role of thiophene derivatives in developing new anticancer therapies (A. Atta & E. Abdel‐Latif, 2021).

properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-4-thiophen-2-yloxane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S/c1-21-13-5-6-15(22-2)14(12-13)19-17(20)18(7-9-23-10-8-18)16-4-3-11-24-16/h3-6,11-12H,7-10H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHKVCAEKIBLHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2(CCOCC2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(aminomethyl)-1H-1,3-benzodiazol-1-yl]acetonitrile dihydrochloride](/img/structure/B2615215.png)

![6-ethyl-N-methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2615219.png)

![(3AR,8aS)-2-(5-(trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B2615223.png)

![3,4-Dimethoxy-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]benzamide](/img/structure/B2615225.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2615226.png)

![5-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1-methyl-1,2,4-triazole](/img/structure/B2615229.png)

![3-(4-(dimethylamino)phenyl)-5-(4-methoxyphenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2615234.png)